molecular formula C24H22NO2P B14427184 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione CAS No. 83868-50-2

1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione

Cat. No.: B14427184
CAS No.: 83868-50-2
M. Wt: 387.4 g/mol
InChI Key: WPGVODVFGXNFJZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione is an organophosphorus compound with the molecular formula C22H18NO2P. This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with an ethyl group and a triphenylphosphoranylidene moiety. It is a solid at room temperature and has various applications in organic synthesis and research.

Preparation Methods

The synthesis of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione typically involves the reaction of triphenylphosphine with an appropriate pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized phosphorane derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phosphorane derivatives.

    Substitution: The compound can undergo substitution reactions where the triphenylphosphoranylidene moiety is replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various phosphorus-containing materials and intermediates.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione involves its ability to form stable phosphorus-carbon bonds. The triphenylphosphoranylidene moiety acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Ethyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Triphenylcarbethoxymethylenephosphorane: This compound has a similar triphenylphosphoranylidene moiety but differs in its ester functional group.

    1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

83868-50-2

Molecular Formula

C24H22NO2P

Molecular Weight

387.4 g/mol

IUPAC Name

1-ethyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H22NO2P/c1-2-25-23(26)18-22(24(25)27)28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

WPGVODVFGXNFJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1=O

Origin of Product

United States

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